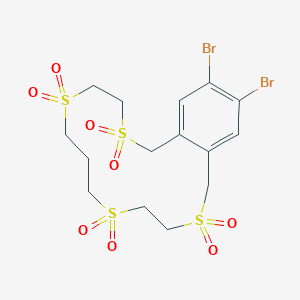
N-(2-aminopyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminopyridin-3-yl)benzamide, also known as 3-AP, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It was initially discovered as a potent inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis, and has since been investigated for its ability to induce DNA damage and cell death in cancer cells.
作用機序
The mechanism of action of N-(2-aminopyridin-3-yl)benzamide involves the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This leads to a decrease in the production of deoxyribonucleotides, which are the building blocks of DNA. This disruption of DNA synthesis leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-aminopyridin-3-yl)benzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to enhance the efficacy of other cancer therapies when used in combination.
実験室実験の利点と制限
One advantage of N-(2-aminopyridin-3-yl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for use in combination with other cancer therapies. However, one limitation is its potential toxicity to normal cells at high concentrations, which may limit its clinical application.
将来の方向性
1. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with other cancer therapies to enhance their efficacy and reduce side effects.
2. Explore the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of other diseases, such as viral infections.
3. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide as a radioprotective agent in the treatment of cancer.
4. Develop new analogs of N-(2-aminopyridin-3-yl)benzamide with improved efficacy and selectivity for cancer cells.
5. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with immunotherapy for the treatment of cancer.
6. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the prevention of cancer recurrence.
7. Develop new methods for the synthesis of N-(2-aminopyridin-3-yl)benzamide that are more efficient and cost-effective.
8. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of drug-resistant cancers.
9. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of pediatric cancers.
10. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of rare cancers.
合成法
The synthesis of N-(2-aminopyridin-3-yl)benzamide involves the reaction of 2-amino-3-cyanopyridine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound suitable for use in research applications.
科学的研究の応用
N-(2-aminopyridin-3-yl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively induce DNA damage and cell death in cancer cells, while sparing normal cells. This makes it a promising candidate for use in combination with other cancer therapies to enhance their efficacy and reduce side effects.
特性
製品名 |
N-(2-aminopyridin-3-yl)benzamide |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC名 |
N-(2-aminopyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16) |
InChIキー |
WDJFDUZGNAXITB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
